molecular formula C12H12N2 B1312901 (3-(Pyridin-4-yl)phenyl)methanamine CAS No. 864069-25-0

(3-(Pyridin-4-yl)phenyl)methanamine

Cat. No.: B1312901
CAS No.: 864069-25-0
M. Wt: 184.24 g/mol
InChI Key: BNBPIAMMLAHLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Pyridin-4-yl)phenyl)methanamine is a phenylmethanamine derivative featuring a pyridinyl substituent at the meta position (3-position) of the benzene ring. This compound is structurally characterized by a primary amine (-CH2NH2) attached to a biphenyl system where one phenyl group is replaced by a pyridine ring. Its molecular formula is C12H12N2, with a molecular weight of 184.24 g/mol . The compound’s IUPAC name is (3-pyridin-4-ylphenyl)methanamine, and it is registered under CAS number 486437-10-9 . Its structural simplicity and bifunctional nature (amine + pyridine) make it a versatile building block in medicinal chemistry, particularly for drug discovery targeting CNS disorders or antimicrobial agents.

Properties

IUPAC Name

(3-pyridin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBPIAMMLAHLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470377
Record name Benzenemethanamine, 3-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864069-25-0
Record name Benzenemethanamine, 3-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Positional Isomers

  • (4-(Pyridin-4-yl)phenyl)methanamine (14g): Structural Difference: Pyridinyl group at the para position (4-position) of the benzene ring. Properties: Yielded 59% in synthesis, with ¹H NMR showing aromatic protons at δ 8.64–7.41 and a singlet for -CH2NH2 at δ 3.92 .

Derivatives with Extended Heterocyclic Systems

  • (3-(3-(Pyridin-4-yl)imidazo[1,2-b]pyridazin-6-yl)phenyl)methanamine (20): Structural Difference: Incorporates an imidazo[1,2-b]pyridazine ring fused to the pyridinyl-phenyl system. Properties: Synthesized via column chromatography (20% yield). The extended conjugation may improve binding affinity but reduce solubility .

Substituted Amines

  • N-Methyl(3-(pyridin-4-yl)phenyl)methanamine :
    • Structural Difference : Methylation of the primary amine (-CH2NHCH3).
    • Properties : Registered under CAS 852180-67-6. Methylation increases lipophilicity (logP) and may enhance blood-brain barrier penetration .
    • Comparison : Reduced basicity compared to the parent compound could alter pharmacokinetics, such as metabolic stability.

Halogenated and Electron-Withdrawing Derivatives

  • [3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine :

    • Structural Difference : Trifluoroethoxy (-OCH2CF3) substituent on the pyridine ring.
    • Properties : Molecular weight 206.17 g/mol , liquid form. The electron-withdrawing -CF3 group enhances metabolic resistance .
    • Comparison : Increased electronegativity may improve target selectivity but reduce aqueous solubility compared to unsubstituted analogs .
  • {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride :

    • Structural Difference : Incorporates a 1,2,4-oxadiazole ring.
    • Properties : Molecular weight 288.74 g/mol . Oxadiazole’s electron-deficient nature may enhance interactions with enzymatic active sites .
    • Comparison : The hydrochloride salt improves crystallinity and stability, favoring formulation in drug development .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Synthesis Yield Notable Properties Reference
This compound 184.24 Meta-pyridinyl, -CH2NH2 N/A High purity (95%), powder form
(4-(Pyridin-4-yl)phenyl)methanamine (14g) 184.24 Para-pyridinyl, -CH2NH2 59% Crystalline solid, δ 3.92 (-CH2)
Compound 20 (imidazopyridazine derivative) ~325* Imidazo[1,2-b]pyridazine core 20% Antiplasmodial activity potential
N-Methyl derivative 198.27* -CH2NHCH3 N/A Enhanced lipophilicity
Trifluoroethoxy derivative 206.17 -OCH2CF3 substituent N/A Liquid, metabolic stability
Oxadiazole derivative hydrochloride 288.74 1,2,4-Oxadiazole ring, HCl salt N/A Improved crystallinity

*Estimated based on structural formula.

Key Findings and Implications

Positional Isomerism : The meta vs. para pyridinyl substitution significantly alters electronic properties and biological interactions. Para isomers may favor planar interactions, while meta variants offer steric flexibility .

Heterocyclic Extensions : Imidazopyridazine and oxadiazole derivatives exhibit enhanced target engagement but face solubility challenges, necessitating formulation adjustments .

Substituent Effects : Electron-withdrawing groups (e.g., -CF3) improve metabolic stability but require balancing with solubility enhancers like salt forms .

Biological Activity

The compound (3-(Pyridin-4-yl)phenyl)methanamine , also known as N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine , is a pyridine derivative that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Interaction with Biomolecules

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. It has been shown to act as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), facilitating targeted protein degradation by forming ternary complexes with target proteins and E3 ligases.

Modulation of Cellular Processes

This compound influences several cellular processes through:

  • Signaling Pathways : It modulates key signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that it can alter the stability and degradation of target proteins, thus impacting cellular signaling dynamics.
  • Cell Proliferation : Research has demonstrated that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231. The presence of functional groups in the structure enhances this activity, indicating a structure-activity relationship (SAR) where modifications can lead to improved efficacy .

Antiproliferative Activity

A comparative analysis of the antiproliferative effects of this compound on different cancer cell lines reveals varying degrees of effectiveness. The following table summarizes IC50 values for selected cell lines:

Cell LineIC50 Value (µM)Reference
HeLa0.058
A5490.035
MDA-MB-2310.021

These results highlight the compound's potential as an anticancer agent, particularly in targeting specific tumor types.

Case Studies

  • Targeted Protein Degradation : In a study involving PROTACs, this compound was utilized as a linker to enhance the degradation of specific oncogenic proteins in cancer cells. The results demonstrated a significant reduction in protein levels and subsequent inhibition of cell proliferation.
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological implications of pyridine derivatives, including this compound. It was found to modulate neurotransmitter systems, showing potential for addressing conditions such as anxiety and depression through receptor interaction .

Safety and Toxicity

While lower doses of this compound have shown beneficial effects, higher doses may lead to toxicity. Animal model studies indicate that careful dosage management is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Pyridin-4-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-(Pyridin-4-yl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.